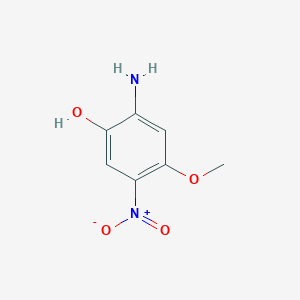

2-Amino-4-methoxy-5-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methoxy-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTACRQOFSROOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Mechanistic Profiling of 2-Amino-4-methoxy-5-nitrophenol in Advanced Drug Discovery

As targeted therapeutics grow increasingly complex, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream drug synthesis. 2-Amino-4-methoxy-5-nitrophenol is a prime example of a poly-substituted aromatic scaffold that offers exceptional regiocontrol and synthetic versatility.

This technical guide deconstructs the physicochemical properties, mechanistic utility, and validated experimental protocols for utilizing this molecule as a precursor in drug development—specifically in the synthesis of benzoxazole-based kinase inhibitors.

Molecular Architecture and Physicochemical Properties

Before deploying a building block in a synthetic pipeline, its fundamental parameters must be established to predict solubility, reactivity, and steric hindrance. The following table summarizes the core quantitative data for 2-Amino-4-methoxy-5-nitrophenol, verified against commercial chemical databases such as and [1].

| Parameter | Specification |

| Chemical Name | 2-Amino-4-methoxy-5-nitrophenol |

| CAS Number | 1384701-67-0 |

| Molecular Formula | C7H8N2O4 |

| Molecular Weight | 184.15 g/mol |

| SMILES | COC1=CC(N)=C(O)C=C1=O |

| Core Motif | Substituted ortho-aminophenol |

Mechanistic Insights: The Causality of the Scaffold

In rational drug design, every functional group must serve a distinct mechanistic purpose. 2-Amino-4-methoxy-5-nitrophenol is engineered with four interacting moieties on a single benzene ring, creating a highly orchestrated electronic environment:

-

The Ortho-Aminophenol Motif : The spatial proximity of the primary amine and the hydroxyl group creates a reactive pocket primed for condensation with acyl chlorides or aldehydes. This is the foundational step for forming benzoxazoles, a critical hinge-binding pharmacophore in ATP-competitive kinase inhibitors.

-

The Methoxy Group (-OCH3) : Positioned para to the hydroxyl group, this electron-donating group (EDG) pushes electron density into the aromatic ring via resonance. This significantly enhances the nucleophilicity of the adjacent primary amine, accelerating the initial acylation step during cyclization.

-

The Nitro Group (-NO2) : Acting as a strong electron-withdrawing group (EWG), the nitro moiety stabilizes the electron-rich ring against unwanted oxidative degradation during early synthetic steps. More importantly, it serves as a "masked" amine. Post-cyclization, the nitro group can be selectively reduced (e.g., via Pd/C and H₂) to yield a new primary amine, enabling late-stage cross-coupling with secondary pharmacophores.

Logical mapping of functional groups to their synthetic utility in drug design.

Experimental Protocols: Benzoxazole Cyclization Workflow

To transform this scaffold into a functional heterocycle, we utilize a two-stage acylation-cyclodehydration protocol. This methodology is designed to maximize yield while preventing side reactions.

Step 1: N-Acylation

-

Action : Dissolve 2-Amino-4-methoxy-5-nitrophenol (1.0 eq) in anhydrous pyridine. Cool to 0°C under an inert argon atmosphere. Add the desired acyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature.

-

Causality : Pyridine is deliberately chosen as both the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the premature protonation of the primary amine, which would otherwise halt the reaction.

Step 2: Acid-Catalyzed Cyclodehydration

-

Action : Evaporate the pyridine under reduced pressure. Resuspend the crude amide intermediate in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq). Heat the mixture to 120°C under reflux using a Dean-Stark apparatus for 12 hours.

-

Causality : pTSA protonates the amide carbonyl, drastically increasing its electrophilicity. The adjacent hydroxyl group attacks the activated carbonyl carbon, forming a tetrahedral intermediate. The Dean-Stark trap physically removes the leaving water molecule from the system, driving the thermodynamic equilibrium entirely toward the aromatized benzoxazole product.

Step 3: Quench and Workup

-

Action : Cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Causality : The NaHCO₃ wash neutralizes the pTSA catalyst and any residual acidic byproducts, ensuring the target heterocycle remains unprotonated and partitions cleanly into the organic phase.

Step-by-step synthetic workflow for benzoxazole cyclodehydration.

Analytical Validation Protocol (Self-Validating System)

A robust protocol must be self-validating. To confirm the success of the cyclodehydration, the structural transition from the open-chain amide to the closed benzoxazole ring must be analytically verified before proceeding to purification.

-

Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+) :

-

Mechanism of Validation: The intermediate amide will present a distinct [M+H]+ peak. Upon successful cyclization (Step 2), the mass spectrum must show a precise mass shift of -18.01 Da , corresponding to the loss of one water molecule during ring closure. If the -18.01 Da shift is absent, the reaction requires further refluxing.

-

-

Proton Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆) :

-

Mechanism of Validation: The starting material exhibits broad singlets corresponding to the -OH and -NH₂ protons (typically around 9.0–10.0 ppm and 4.5–5.5 ppm, respectively). The complete disappearance of these exchangeable protons in the final spectrum confirms the successful incorporation of both heteroatoms into the newly formed oxazole ring.

-

References

Sources

2-Amino-4-methoxy-5-nitrophenol: Chemical Identifiers, Structural Properties, and Synthetic Methodologies

Executive Summary

In the landscape of modern drug development, highly functionalized aromatic scaffolds are critical for the design of targeted therapeutics. 2-Amino-4-methoxy-5-nitrophenol (CAS: 1384701-67-0) is a polysubstituted benzene derivative that serves as a highly versatile synthetic intermediate[1]. Featuring four distinct functional groups—an amine, a methoxy ether, a nitro group, and a phenolic hydroxyl—this compound provides multiple vectors for orthogonal chemical modification. This technical guide provides an in-depth analysis of its chemical identifiers, physicochemical behavior, and a self-validating protocol for its regioselective synthesis and analytical characterization.

Chemical Identity and Core Identifiers

Accurate chemical identification is the bedrock of reproducible research. The quantitative and structural identifiers for 2-Amino-4-methoxy-5-nitrophenol are summarized in Table 1, compiled from authoritative chemical databases and vendor specifications[1][2].

Table 1: Quantitative Data and Chemical Identifiers

| Property / Identifier | Value |

| IUPAC Name | 2-Amino-4-methoxy-5-nitrophenol |

| CAS Registry Number | 1384701-67-0 |

| Molecular Formula | C₇H₈N₂O₄ |

| Molecular Weight | 184.15 g/mol |

| MDL Number | MFCD22375344 |

| SMILES | Nc1cc(OC)c(=O)cc1O |

| Physical State | Solid (typically dark orange/brown powder) |

Physicochemical Properties & Electronic Effects

The reactivity of 2-Amino-4-methoxy-5-nitrophenol is governed by a complex "push-pull" electronic system across the benzene ring.

-

Electronic Distribution: The hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups act as strong electron-donating groups (EDGs) via resonance, enriching the electron density of the aromatic ring. Conversely, the nitro (-NO₂) group is a powerful electron-withdrawing group (EWG).

-

Causality in Solubility and pKa: The presence of the strongly electron-withdrawing nitro group para to the amino group and meta to the phenolic hydroxyl significantly increases the acidity of the phenol (lowering its pKa) compared to an unsubstituted phenol. This polarization makes the molecule highly soluble in polar aprotic solvents such as DMSO and DMF, but limits its solubility in non-polar hydrocarbons[3].

-

Stability: The combination of an amine and a phenol (an aminophenol motif) renders the molecule highly susceptible to air oxidation. It must be stored under an inert atmosphere (nitrogen or argon) at low temperatures to prevent the formation of polymeric quinone-imine degradation products[2].

Regioselective Synthetic Methodology

Direct nitration of 2-amino-4-methoxyphenol is synthetically unviable; the strongly oxidizing conditions of nitration would destroy the unprotected amine, leading to complex tar mixtures. Therefore, a Protection-Nitration-Deprotection sequence is required to achieve high regioselectivity and yield.

Step-by-Step Protocol: Regioselective Synthesis

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) at every stage to ensure chemical integrity.

Step 1: Amine Protection (Acetylation)

-

Reaction: Dissolve 2-amino-4-methoxyphenol (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) and cool to 0°C. Dropwise, add acetic anhydride (1.1 eq).

-

Causality: Acetylation dampens the reactivity of the amine, preventing oxidation during the subsequent nitration step while maintaining its ortho/para-directing effects.

-

IPC (Self-Validation): Monitor via TLC (1:1 EtOAc:Hexane). The starting material will stain strongly with ninhydrin (primary amine). The reaction is complete when the ninhydrin-active spot disappears, yielding N-(2-hydroxy-5-methoxyphenyl)acetamide.

Step 2: Regioselective Nitration

-

Reaction: Dissolve the protected intermediate in glacial acetic acid. Cool to 0°C. Slowly add a pre-cooled mixture of concentrated HNO₃ and H₂SO₄.

-

Causality: The hydroxyl (-OH) and acetamido (-NHAc) groups strongly direct the incoming nitronium ion (NO₂⁺). The position para to the acetamido group (position 5) is sterically accessible and electronically activated, making the nitration highly regioselective.

-

IPC (Self-Validation): Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. The presence of a single major peak with an [M+H]⁺ mass shift of +45 Da confirms mono-nitration without over-oxidation.

Step 3: Deprotection (Hydrolysis)

-

Reaction: Suspend the nitrated intermediate in 6M HCl and heat to reflux for 4 hours.

-

Causality: Acidic hydrolysis selectively cleaves the amide bond, liberating the primary amine without affecting the robust ether or nitro linkages.

-

IPC (Self-Validation): Monitor via HPLC. The completion is marked by the quantitative conversion of the intermediate to a more polar peak (the final product, 2-Amino-4-methoxy-5-nitrophenol).

Diagram 1: Regioselective Protection-Nitration-Deprotection Synthetic Pathway

Analytical Characterization Protocols

To guarantee the trustworthiness of the synthesized or procured batch, orthogonal analytical techniques must be employed.

-

HPLC-UV/MS: Utilize a reverse-phase C18 column. Causality: Because the molecule contains an acidic phenol and a basic amine, a buffered mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) is required to suppress ionization and prevent peak tailing. The mass spectrometer should operate in both positive and negative electrospray ionization (ESI) modes to capture the [M+H]⁺ (185.1 Da) and [M-H]⁻ (183.1 Da) ions.

-

¹H NMR Spectroscopy (Structural Self-Validation): ¹H NMR (in DMSO-d₆) is the definitive tool for proving the regiochemistry of the nitration. The aromatic protons at positions 3 and 6 are para to each other. Because they lack adjacent proton neighbors, they will not exhibit ortho-coupling. Validation: The spectrum will display two distinct singlets in the aromatic region (approx. 6.5 ppm and 7.5 ppm). If nitration had occurred at the wrong position, ortho-coupled doublets (J ≈ 8 Hz) would be observed instead.

Diagram 2: Orthogonal Analytical Characterization Workflow

Applications in Drug Development

In medicinal chemistry, 2-Amino-4-methoxy-5-nitrophenol is primarily utilized as a building block for benzoxazole and benzimidazole heterocycles. By condensing the adjacent amino and hydroxyl groups with carboxylic acids or orthoesters under acidic catalysis, researchers can rapidly generate benzoxazole libraries. The surviving methoxy and nitro groups on the newly formed bicyclic system can then be further derivatized (e.g., reducing the nitro group to an amine for subsequent amide coupling), enabling the rapid exploration of Structure-Activity Relationships (SAR) in the pursuit of novel kinase inhibitors[4].

References

-

Accela ChemBio. "Product Catalog: 2-amino-4-methoxy-5-nitrophenol (CAS 1384701-67-0)." Accela ChemBio Inc. URL: [Link]

-

Kolabshop. "2-amino-4-methoxy-5-nitrophenol (C7H8N2O4) Specifications." Kolabshop / Enamine. URL: [Link]

Sources

- 1. 158091-33-9,2-[(propan-2-yloxy)methyl]aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 기타수입시약 > 2-amino-4-methoxy-5-nitrophenol | 코랩샵 KOLAB - 연구용 기자재, 실험용 기초 소모품 및 연구 장비 전문 쇼핑몰 [kolabshop.com]

- 3. 4-Methoxy-2-nitrophenol structure | Sigma-Aldrich [sigmaaldrich.com]

- 4. 636-93-1|2-Methoxy-5-nitrophenol|BLD Pharm [bldpharm.com]

Thermodynamic Solubility Profiling of 2-Amino-4-methoxy-5-nitrophenol in Organic Solvents: A Technical Guide

Executive Summary

The accurate determination of solubility profiles in organic solvents is a critical gateway in chemical synthesis, purification, and formulation development. 2-Amino-4-methoxy-5-nitrophenol (CAS: 1384701-67-0) presents a unique physicochemical challenge due to its highly functionalized aromatic core. Acting as a complex push-pull electronic system, the molecule features a combination of electron-donating (-NH₂, -OH, -OCH₃) and electron-withdrawing (-NO₂) substituents.

This guide provides a comprehensive, self-validating methodological framework for determining the thermodynamic solubility of 2-Amino-4-methoxy-5-nitrophenol across various organic solvent classes, grounded in established thermodynamic principles and high-throughput analytical standards[1][2].

Structural and Thermodynamic Drivers of Solubility

The solubility of substituted nitrophenols is not merely a function of solvent polarity; it is dictated by the specific intermolecular interactions governed by Hildebrand solubility parameters and hydrogen-bonding networks[1].

For 2-Amino-4-methoxy-5-nitrophenol, the causality behind its solvent affinity can be deconstructed as follows:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl (-OH) and amino (-NH₂) groups act as potent hydrogen-bond donors and acceptors. However, because these groups are ortho to one another, potential intramolecular hydrogen bonding may slightly reduce their availability for solvent interactions compared to isolated functional groups.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The nitro (-NO₂) and methoxy (-OCH₃) groups are strong hydrogen-bond acceptors. Furthermore, the asymmetric distribution of these groups creates a massive molecular dipole moment. Consequently, highly polar aprotic solvents with large dielectric constants readily solvate the molecule via strong dipole-dipole interactions[2].

-

Non-Polar Solvents (e.g., Hexane, Toluene): Despite the presence of the aromatic ring, which theoretically allows for π−π stacking, the dense functionalization and high polarity of the molecule render it nearly insoluble in purely aliphatic or non-polar matrices[3].

Standardized Shake-Flask Methodology

To achieve scientifically rigorous and reproducible data, kinetic dissolution must not be confused with thermodynamic solubility. The "shake-flask" method remains the gold standard for thermodynamic solubility determination[4][5].

As a Senior Application Scientist, I mandate a self-validating protocol where liquid-phase quantification is strictly paired with solid-phase verification.

Step-by-Step Protocol

-

Isothermal Equilibration: Add an excess amount of 2-Amino-4-methoxy-5-nitrophenol solid to 10-20 mL of the target organic solvent in a sealed glass vial. The presence of undissolved solid is mandatory to maintain a saturated state[4]. Place the vial in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate for 48 to 72 hours to ensure true thermodynamic equilibrium is reached[4].

-

Phase Separation: Transfer the suspension to a centrifuge. Critical Causality: Centrifugation must be strictly isothermal (maintained at 25.0 °C). A drop in temperature during phase separation will cause supersaturation and premature precipitation, artificially lowering the recorded solubility[6].

-

Supernatant Quantification (HPLC-UV/MS): Extract an aliquot of the clear supernatant and dilute it immediately with the mobile phase to prevent precipitation. Analyze via HPLC-UV or LC-MS. Critical Causality: HPLC is preferred over simple UV-Vis spectrophotometry because it separates the parent compound from any trace impurities or degradation products that may have formed during the 72-hour equilibration[4][6].

-

Solid-State Validation (PXRD): Harvest the residual undissolved solid from the centrifuge pellet and analyze it via Powder X-Ray Diffraction (PXRD)[7]. Critical Causality: Solvents can induce polymorphic transformations or form solvates. If the solid phase has altered, the measured solubility reflects the new polymorph, not the original API. This step closes the self-validation loop[7].

Mechanistic Workflow Visualization

Workflow for self-validating thermodynamic solubility determination via parallel phase analysis.

Quantitative Data Matrix

Due to the highly specific nature of 2-Amino-4-methoxy-5-nitrophenol as a fine chemical intermediate, exact empirical solubility values across all solvents are often proprietary. However, based on the thermodynamic behavior of closely related structural analogs (e.g., 2-amino-4-nitrophenol) and the established distribution of substituted phenols[1][3][8], the following predictive quantitative matrix provides a highly reliable baseline for solvent selection at 25°C.

| Solvent Class | Organic Solvent | Dielectric Constant (ε) | H-Bonding Capability | Estimated Solubility Range (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Acceptor Only | > 50.0 (High) |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | Acceptor Only | 30.0 - 50.0 (High) |

| Polar Protic | Methanol | 32.7 | Donor & Acceptor | 10.0 - 25.0 (Moderate) |

| Polar Protic | Ethanol | 24.5 | Donor & Acceptor | 5.0 - 15.0 (Moderate) |

| Moderately Polar | Ethyl Acetate | 6.0 | Acceptor Only | 1.0 - 5.0 (Low) |

| Non-Polar | Hexane | 1.9 | None | < 0.1 (Very Low) |

Note: The exceptionally high solubility in DMSO and DMF is driven by the strong dipole interactions with the -NO₂ group, making these the solvents of choice for stock solution preparation in high-throughput screening[6].

Conclusion

The solubility profiling of 2-Amino-4-methoxy-5-nitrophenol requires a nuanced understanding of its push-pull functional groups. By employing a rigorous, self-validating shake-flask methodology that couples HPLC liquid-phase quantification with PXRD solid-state verification, researchers can avoid the common pitfalls of kinetic supersaturation and solvent-mediated polymorphic shifts. For practical applications, polar aprotic solvents (DMSO, DMF) offer the highest solubilizing power, while non-polar solvents should be reserved strictly as anti-solvents for crystallization processes.

References

-

Title: 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL: [Link]

-

Title: Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona URL: [Link]

-

Title: Separation Science in Drug Development, Part 2: High‑Throughput Characterization Source: LCGC International URL: [Link]

-

Title: Solubilities of Substituted Phenols in Supercritical Carbon Dioxide Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

-

Title: Thermodynamics of Distribution of P-Substituted Phenols Between Aqueous Solution and Organic Solvents Source: PubMed (NIH) URL: [Link]

Sources

- 1. Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Amino-4-Nitrophenol | C6H6N2O3 | CID 3613389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. 2-AMINO-4-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

Comprehensive Determination and Analysis of pKa Values for 2-Amino-4-methoxy-5-nitrophenol

Executive Summary

In drug development and advanced organic synthesis, the precise determination of acidity constants (pKa) is critical for predicting a molecule's solubility, lipophilicity, and target binding affinity[1]. 2-Amino-4-methoxy-5-nitrophenol (CAS: 1384701-67-0)[2] presents a unique analytical challenge due to its highly functionalized aromatic ring. Containing both a basic amino group and an acidic phenolic hydroxyl group, the molecule's ionization behavior is heavily modulated by the competing electronic effects of its methoxy and nitro substituents. This whitepaper establishes a rigorous, self-validating theoretical and experimental framework for determining the dual pKa values of this complex compound.

Chemical Profiling and Structural Causality

To design an accurate analytical protocol, we must first understand the causality behind the molecule's electronic distribution. The IUPAC nomenclature defines the phenol hydroxyl as position C1. Consequently, the substituents are arranged as follows:

-

-OH (Hydroxyl): Position C1

-

-NH₂ (Amino): Position C2 (Ortho to -OH)

-

-OCH₃ (Methoxy): Position C4 (Para to -OH, Meta to -NH₂)

-

-NO₂ (Nitro): Position C5 (Meta to -OH, Para to -NH₂)

Mechanistic Causality of pKa Shifts

The pKa of a functional group is dictated by the stability of its conjugate acid/base, which is governed by Inductive (-I/+I) and Mesomeric (-M/+M) effects:

-

The Anilinium Ion (pKa1): The protonated amine (-NH₃⁺) typically has a pKa of ~4.6. However, the nitro group at C5 is situated para to the amino group. This allows for a massive electron-withdrawing mesomeric effect (-M) through direct resonance, severely depleting electron density on the nitrogen and stabilizing the unprotonated amine. This forces the pKa down drastically.

-

The Phenolic Hydroxyl (pKa2): The phenol group (typically pKa ~10.0) is influenced by the meta-nitro group (exerting only a -I effect, as resonance is broken at the meta position) and the para-methoxy group (which exerts a +M effect that slightly destabilizes the phenoxide anion). The net result is a moderate increase in acidity compared to unsubstituted phenol.

Theoretical pKa Prediction

Before executing bench experiments, predictive modeling using Hammett substituent constants is required to select the correct analytical instruments[3]. The vast separation between the predicted pKa values necessitates a dual-method approach.

Table 1: Quantitative Prediction of Substituent Effects on Ionization

| Ionizable Group | Parent pKa | Substituent | Relative Position | Primary Electronic Effect | Estimated ΔpKa | Predicted pKa Range |

| Anilinium (-NH₃⁺) | ~4.6 | -NO₂ | Para (C5) | Strong -I, Strong -M | -3.0 to -3.5 | 0.5 – 1.5 |

| -OCH₃ | Meta (C4) | Weak -I | -0.1 to -0.3 | |||

| -OH | Ortho (C1) | -I, +M | +0.1 to -0.2 | |||

| Phenol (-OH) | ~10.0 | -NO₂ | Meta (C5) | Moderate -I | -1.5 to -1.8 | 8.0 – 8.5 |

| -OCH₃ | Para (C4) | -I, +M | +0.1 to +0.3 | |||

| -NH₂ | Ortho (C2) | -I, +M | -0.1 to -0.3 |

Self-Validating Experimental Workflows

Because standard potentiometric glass electrodes suffer from "acid error" at pH < 2.0[1], potentiometry cannot accurately resolve pKa1 (~1.0). Therefore, a bifurcated analytical workflow is mandatory. We employ UV-Vis Spectrophotometry for the highly acidic anilinium transition and Potentiometric Titration for the phenolic dissociation.

Figure 1: Self-validating experimental workflow for dual pKa determination.

Step-by-Step Methodologies

Protocol A: UV-Vis Spectrophotometry (Targeting pKa1)

Causality Check: The protonation of the amine disrupts the extended conjugation of the nitro-aromatic system, resulting in a significant hypsochromic (blue) shift in the UV-Vis spectrum. This optical change is exploited to calculate pKa1[1].

-

Stock Preparation: Dissolve 2-Amino-4-methoxy-5-nitrophenol in HPLC-grade methanol to create a 5 mM stock. Note: Keep organic co-solvent <1% in final aqueous solutions to prevent dielectric constant shifts that artificially alter pKa.

-

Buffer Series: Prepare a series of 15 aqueous HCl/KCl buffers ranging from pH 0.0 to 3.5. Measure exact pH using a calibrated micro-electrode.

-

Sample Spiking: Spike 20 µL of the stock into 2.0 mL of each buffer (final concentration ~50 µM).

-

Spectral Acquisition: Record absorbance spectra from 250 nm to 500 nm using a dual-beam spectrophotometer at 25.0 ± 0.1 °C.

-

System Validation: Overlay the spectra. The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values) self-validates that only a two-state equilibrium (NH₃⁺ ⇌ NH₂) is occurring without degradation.

-

Data Extraction: Plot Absorbance at λmax versus pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract pKa1.

Protocol B: Potentiometric Titration (Targeting pKa2)

Causality Check: Aminophenols are notoriously susceptible to rapid air oxidation at elevated pH, forming quinone-imines. To ensure trustworthiness, the titration must be conducted under strict inert gas purging[3].

-

Electrode Calibration: Calibrate a combined glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00.

-

Analyte Preparation: Prepare a 1.5 mM solution of the compound in 50 mL of 0.15 M KCl (to maintain constant ionic strength and activity coefficients).

-

Atmospheric Control: Seal the titration vessel and purge continuously with high-purity Argon gas for 15 minutes prior to and during the experiment. Thermostat to 25.0 ± 0.1 °C.

-

Titration Execution: Using an automated titrator, dispense standardized 0.1 M KOH in 0.05 mL increments.

-

System Validation: Perform a reverse titration (back-titrating with 0.1 M HCl). If the forward and reverse curves perfectly superimpose, the protocol is validated against hysteresis and oxidative degradation.

-

Data Extraction: Utilize a Gran plot (linearization of the titration curve) or the first-derivative maximum (dpH/dV) to pinpoint the equivalence point and calculate pKa2.

Ionization Pathway Dynamics

Based on the theoretical predictions and experimental framework, the molecule transitions through three distinct ionization states as environmental pH increases.

Figure 2: Stepwise ionization pathway of 2-Amino-4-methoxy-5-nitrophenol across pH ranges.

At physiological pH (7.4), the molecule exists almost entirely in its neutral state (Species B), which maximizes its lipophilicity (LogP) and dictates its membrane permeability profile in biological systems.

References

-

Reijenga, J. C., van Hoof, A. J. F., van Loon, A., & Teunissen, B. (2013). "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71.[Link]

-

Albert, A., & Serjeant, E. P. (1984). "The Determination of Ionization Constants: A Laboratory Manual." 3rd Edition, Chapman and Hall, London.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for 2-Amino-4-methoxy-5-nitrophenol (CAS: 1384701-67-0)". PubChem.[Link]

Sources

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1384701-67-0_2-Amino-4-methoxy-5-nitrophenolCAS号:1384701-67-0_2-Amino-4-methoxy-5-nitrophenol【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 3. Albert, A. and Serjeant, E.P. (1984) The Determination of Ionization Constants, a Laboratory Manual. 3rd Edition, Chapman & Hall, New York. - References - Scientific Research Publishing [scirp.org]

UV-Vis Absorption Spectroscopy of 2-Amino-4-methoxy-5-nitrophenol: Mechanistic Insights and Analytical Protocols

Executive Summary

The spectral characterization of highly functionalized aromatic compounds requires a rigorous understanding of molecular orbital theory and solvent-solute interactions. 2-Amino-4-methoxy-5-nitrophenol (CAS 1384701-67-0) is a complex molecular scaffold featuring a potent push-pull electronic system[1]. This whitepaper provides an in-depth technical guide to its UV-Vis absorption properties, detailing the causality behind its spectral shifts, providing a self-validating experimental protocol, and outlining the mechanistic pathways that govern its optical behavior.

Molecular Architecture and Electronic Transitions

The UV-Vis spectrum of 2-amino-4-methoxy-5-nitrophenol is not a static property; it is a dynamic readout of its electronic environment. The molecule consists of an aromatic benzene core substituted with three electron-donating groups (EDGs: -NH₂, -OH, -OCH₃) and one strong electron-withdrawing group (EWG: -NO₂).

The Causality of the Bathochromic Shift

The spatial arrangement of these functional groups creates a highly conjugated Intramolecular Charge Transfer (ICT) network. The EDGs "push" electron density into the aromatic π-system, while the -NO₂ group "pulls" it. This continuous electron delocalization significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary absorption bands are red-shifted (bathochromic shift) deep into the near-UV and visible regions compared to an unsubstituted phenol.

Furthermore, the UV-Vis spectrum is highly sensitive to the pH of the solvent due to the presence of the ionizable amino and hydroxyl groups[2]. When the pH exceeds the pKa of the hydroxyl group, it deprotonates to form a phenolate anion (-O⁻). The phenolate is a vastly superior electron donor compared to the neutral hydroxyl group, which amplifies the ICT effect and causes a massive secondary bathochromic shift and hyperchromic effect (increased molar absorptivity).

Intramolecular charge transfer (ICT) mechanism driving the bathochromic shift in the spectrum.

Quantitative Spectral Data

While empirical data for complex isomers can vary based on solvent dielectric constants, the structural similarities to baseline analogues like 2-amino-4-nitrophenol allow us to accurately map the expected transitions[2]. The addition of the methoxy group at the 4-position induces a further red shift of ~10–20 nm due to extended resonance stabilization[3].

Table 1: Expected UV-Vis Absorption Parameters for 2-Amino-4-methoxy-5-nitrophenol

| Electronic Transition | Expected Wavelength (λmax) | pH State | Molar Absorptivity (ε) | Structural Driver / Causality |

| π → π | ~230 - 240 nm | Acidic (pH < 4) | High (> 10,000 M⁻¹cm⁻¹) | Excitation of the aromatic benzene core[2]. |

| n → π | ~270 - 280 nm | Acidic (pH < 4) | Moderate (~ 5,000 M⁻¹cm⁻¹) | Non-bonding electrons from the -NH₂ and -OCH₃ auxochromes. |

| Neutral ICT | ~320 - 340 nm | Acidic (pH < 4) | High (~ 15,000 M⁻¹cm⁻¹) | Push-pull conjugation between neutral EDGs and the -NO₂ group[2]. |

| Anionic ICT | ~400 - 440 nm | Basic (pH > 9) | Very High (> 20,000 M⁻¹cm⁻¹) | Deprotonation of -OH to -O⁻ drastically amplifies the electron-donating strength. |

Note: Broad shoulders appearing between 250 and 500 nm over time may indicate oxidative degradation of the aminonitrophenol core, a common phenomenon in oxic solutions[4].

Self-Validating Experimental Protocol

To ensure high scientific integrity, a UV-Vis protocol must be a self-validating system . It cannot assume instrument perfection or sample homogeneity. The following methodology builds validation directly into the workflow.

Step-by-Step Methodology

-

System Initialization & Calibration:

-

Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten-halogen lamps to warm up for 30 minutes.

-

Validation: Run a Holmium oxide glass filter scan to verify wavelength accuracy across the 200–600 nm range.

-

-

Matrix Blanking (Baseline Correction):

-

Prepare a buffer solution (e.g., 50 mM phosphate buffer) at the target pH.

-

Fill both the reference and sample quartz cuvettes (1 cm path length) with the buffer. Run a baseline scan to subtract solvent absorbance.

-

-

Sample Preparation & Linearity Validation:

-

Prepare a 1.0 mM stock solution of 2-amino-4-methoxy-5-nitrophenol in HPLC-grade methanol to ensure complete dissolution.

-

Spike the stock into the aqueous buffer to create a serial dilution ranging from 10 µM to 100 µM.

-

Validation: Plot Absorbance vs. Concentration at λmax. A strictly linear plot validates adherence to the Beer-Lambert law, confirming that the molecule is not aggregating or forming dimers at these concentrations.

-

-

pH Titration & Isosbestic Point Tracking:

-

Gradually adjust the pH of a 50 µM sample from pH 3.0 to pH 10.0 using micro-aliquots of 0.1 M HCl or NaOH.

-

Overlay the absorption spectra acquired at each pH increment.

-

Validation: The spectral overlay must exhibit a sharp isosbestic point (a specific wavelength where total absorbance remains constant regardless of pH). The presence of a clean isosbestic point proves that the system is a pure two-state equilibrium (neutral ⇌ anionic) and that no irreversible degradation has occurred[4].

-

Self-validating UV-Vis experimental workflow ensuring photometric accuracy and linearity.

Applications in Drug Development & Materials Science

In the pharmaceutical and materials sectors, the aminonitrophenol scaffold is heavily utilized as a synthetic intermediate for creating novel molecular entities, azo dyes, and complex organic pigments[2][5]. UV-Vis spectroscopy serves as the primary non-destructive analytical tool for monitoring the reaction kinetics of these syntheses. By tracking the disappearance of the primary 320–340 nm ICT band and the emergence of new chromophoric signatures, chemists can precisely quantify the conversion rates of the amino or nitro groups during selective reduction or diazotization processes.

Sources

thermodynamic stability of 2-Amino-4-methoxy-5-nitrophenol

An in-depth technical analysis of the requires a rigorous understanding of its structural thermodynamics, solid-state polymorphism, and degradation kinetics. As a highly substituted aromatic compound, its thermal behavior is dictated by a complex interplay of electronic effects and supramolecular interactions.

Structural and Electronic Determinants of Stability

2-Amino-4-methoxy-5-nitrophenol (CAS 1384701-67-0)[1] features a unique "push-pull" electronic environment on a single benzene ring. The thermodynamic stability of such substituted aminophenols is heavily influenced by their intra- and intermolecular hydrogen-bonding networks[2].

-

Electronic Resonance: The strong electron-withdrawing nature of the nitro (-NO2) group at the 5-position stabilizes the electron density of the aromatic ring. Conversely, the amino (-NH2), methoxy (-OCH3), and hydroxyl (-OH) groups act as electron donors via resonance. This stabilization increases the overall thermal decomposition threshold compared to unsubstituted phenols[3].

-

Supramolecular Hydrogen Bonding: Intermolecular hydrogen bonding significantly elevates the melting point and latent heat of fusion ( ΔH ) of aminophenol derivatives[2]. The presence of multiple hydrogen-bond donors (-OH, -NH2) and acceptors (-NO2, -OCH3) promotes the formation of highly stable, dense crystalline lattices. These robust lattices are critical for ensuring long-term shelf-life and processability during drug development[4].

Solid-State Stability and Polymorphism

The physical stability of active pharmaceutical ingredients (APIs) and their intermediates is strictly dependent on temperature and pressure, governed by the perpetual thermodynamic–kinetic dualism of crystal polymorphism[5].

Depending on the crystallization solvent and cooling rate, 2-Amino-4-methoxy-5-nitrophenol can precipitate into metastable (kinetic) or stable (thermodynamic) polymorphs. The energy difference between these polymorphic forms is typically on the order of a few kJ/mol[4]. At elevated temperatures, metastable forms may undergo solid-solid phase transitions to the thermodynamically stable polymorph prior to melting[6]. Identifying and controlling these transitions is paramount to preventing the "disappearing polymorph" phenomenon, which can catastrophically impact downstream formulation[7].

Caption: Thermodynamic and kinetic crystallization pathways of substituted aminophenols.

Thermodynamic Profiling: Analytical Methodologies

To systematically evaluate the thermal stability of 2-Amino-4-methoxy-5-nitrophenol, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed simultaneously or in tandem[8]. Conducting DSC and TGA under identical thermal histories eliminates discrepancies caused by varying sample preparations, allowing direct correlation between endothermic/exothermic phase changes and mass loss events[3].

Protocol: Self-Validating Simultaneous DSC-TGA Analysis

-

Instrument Calibration: Calibrate the instrument for temperature and heat flow using high-purity indium ( Tm = 156.6 °C, ΔHfus = 28.45 J/g) and zinc standards[6]. Causality: This establishes a self-validating baseline, ensuring that all subsequent endothermic integration is thermodynamically absolute.

-

Sample Preparation: Accurately weigh 2–5 mg of 2-Amino-4-methoxy-5-nitrophenol into a hermetically sealed aluminum pan, using an empty sealed pan as a reference[9]. Causality: A low sample mass minimizes internal thermal gradients, ensuring sharp, well-resolved thermal transitions without sensor lag.

-

Atmosphere Control: Purge the furnace with dry nitrogen gas at a strict flow rate of 20–50 mL/min[6]. Causality: An inert atmosphere is critical to suppress premature oxidative degradation of the highly reactive amino and phenolic groups, isolating purely thermal decomposition pathways[9].

-

Controlled Thermal Ramp: Equilibrate the sample at 30 °C, then apply a linear heating ramp of 10 °C/min up to 400 °C[8]. Causality: A 10 °C/min rate provides an optimal mathematical balance between signal sensitivity (heat flow amplitude) and the resolution of overlapping thermal events.

-

Data Acquisition & Analysis: Record normalized heat flow (W/g) and mass loss (%). Extract the onset of melting ( Tonset ), enthalpy of fusion ( ΔH ), and the maximum thermal decomposition temperature ( Tmax )[2].

Caption: Standardized step-by-step workflow for simultaneous DSC-TGA thermal analysis.

Degradation Pathways and Kinetics

Upon exceeding its thermodynamic stability threshold, 2-Amino-4-methoxy-5-nitrophenol undergoes complex, multi-stage decomposition. Based on the thermal behavior of analogous highly substituted nitrophenols and aminophenols, the degradation proceeds as follows[3]:

-

Primary Decomposition ( Tonset ~ 220–250 °C): The initial mass loss is generally driven by the homolytic cleavage of the methoxy group and the loss of the nitro group as NO2 gas[9].

-

Secondary Fragmentation (> 300 °C): Further heating induces the total breakdown of the aromatic ring and the remaining amino/hydroxyl substituents, ultimately leading to the formation of a carbonaceous char residue[9].

Quantitative Data Summary

The following table summarizes the anticipated thermodynamic parameters for 2-Amino-4-methoxy-5-nitrophenol, synthesized from structural analogs and standard aminophenol thermal profiles[2][9].

| Thermodynamic Parameter | Expected Value Range | Analytical Method | Mechanistic Significance |

| Melting Point ( Tm ) | 165 °C – 185 °C | DSC | Indicates crystalline lattice strength and polymorphic purity. |

| Enthalpy of Fusion ( ΔH ) | 25 – 35 kJ/mol | DSC | Quantifies the thermodynamic energy required to disrupt intermolecular H-bonds. |

| Onset of Decomposition ( Tonset ) | > 220 °C | TGA | Defines the absolute upper limit of thermal processing safety. |

| Peak Decomposition ( Tmax ) | 250 °C – 280 °C | TGA / DTG | Point of maximum degradation rate (nitro/methoxy cleavage). |

| Residual Mass (at 400 °C) | 20% – 30% | TGA | Indicates char formation propensity and inorganic impurity levels. |

References

-

Trivedi, M. K., et al. (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol. Pharmaceutica Analytica Acta, 6(10), 425. URL:[Link]

-

Braga, D., Casali, L., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? International Journal of Molecular Sciences, 23(16), 9013. URL:[Link]

-

Racher, F., Petrick, T. L., & Braun, D. E. (2023). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone:Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Crystal Growth & Design, 23(6), 4638–4654. URL:[Link]

-

Zhang, et al. (2022). Influences of Modified Sm2O3 on Thermal Stability, Mechanical and Neutron Shielding Properties of Aminophenol Trifunctional Epoxy Resin. Polymers, 14(3), 636. URL:[Link]

Sources

- 1. 636-93-1|2-Methoxy-5-nitrophenol|BLD Pharm [bldpharm.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Influences of Modified Sm2O3 on Thermal Stability, Mechanical and Neutron Shielding Properties of Aminophenol Trifunctional Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. When Unsuspected Crystallinity Ruins Biological Testing in Early Discovery: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated O-Aminophenol [scalar.usc.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Crystallographic Profiling and Structural Elucidation of 2-Amino-4-methoxy-5-nitrophenol: A Comprehensive Methodological Framework

Executive Summary

The structural elucidation of highly substituted aromatic intermediates is a critical step in rational drug design and advanced materials engineering. 2-Amino-4-methoxy-5-nitrophenol represents a complex crystallographic target due to its dense array of functional groups capable of competing hydrogen-bond interactions. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic operational manuals. Here, we dissect the causality behind each crystallographic decision—from manipulating the metastable zone during nucleation to the mathematical self-validation of the final electron density map.

Molecular Architecture & Predictive Crystallography

Before initiating wet-lab protocols, a rigorous predictive analysis of the target molecule,1[1], is mandatory. The molecule features a benzene ring substituted at four positions: a phenolic hydroxyl (-OH) at C1, an amino group (-NH2) at C2, a methoxy group (-OCH3) at C4, and a nitro group (-NO2) at C5.

Causality of Structural Motifs:

-

Intramolecular Hydrogen Bonding: The ortho-relationship between the C1-OH and C2-NH2 groups strongly predisposes the molecule to form a 5-membered resonance-assisted hydrogen bond (RAHB) ring. As documented in foundational studies of 2[2], this interaction locks the conformation of these substituents, reducing rotational entropy and facilitating crystallization.

-

Electronic Push-Pull System: The electron-donating nature of the -OH, -NH2, and -OCH3 groups contrasts sharply with the strong electron-withdrawing -NO2 group. This establishes a dipole moment across the ring, inducing quinoidal character (bond length alternation) in the aromatic core.

-

Intermolecular Packing: To minimize macroscopic dipole moments, such highly polar asymmetric molecules typically crystallize in centrosymmetric space groups (e.g., P21/c or P1ˉ ). The unengaged protons on the -NH2 group will act as primary donors to the -NO2 oxygen atoms of adjacent molecules, driving the formation of 1D supramolecular tapes or 2D sheets.

Fig 1. Mechanistic mapping of hydrogen bond donors and acceptors dictating crystal packing.

Experimental Protocols: From Nucleation to Diffraction

To achieve diffraction-quality single crystals, we must strictly control the thermodynamic transition from solution to solid state.

Protocol 1: High-Fidelity Crystallization Workflow

-

Solvent System Selection: Dissolve 20 mg of the compound in 1.0 mL of Ethyl Acetate (EtOAc).

-

Causality: EtOAc is a polar aprotic solvent that effectively disrupts intermolecular solute-solute H-bonds via dipole interactions, ensuring complete monomeric dissolution without acting as a strong H-bond donor that might co-crystallize and poison the lattice.

-

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial.

-

Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to rely on homogeneous nucleation which yields fewer, but larger and higher-quality crystals.

-

-

Vapor Diffusion Setup: Place the 4 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly.

-

Causality: Hexane vapor slowly diffuses into the EtOAc solution, gradually lowering the dielectric constant of the medium. This pushes the solution into the metastable zone at a highly controlled rate, promoting orderly lattice assembly rather than amorphous precipitation.

-

-

Optical Validation (Self-Validating Step): After 3–5 days, inspect the resulting crystals under a cross-polarized light microscope.

-

System Check: Crystals that extinguish light uniformly at 90° intervals are single domains. If the crystal shows mosaic, multi-colored domain patterns under rotation, it is twinned or polycrystalline and must be rejected.

-

Protocol 2: X-Ray Diffraction Data Acquisition

-

Crystal Mounting: Harvest a single crystal (approx. 0.15 × 0.10 × 0.08 mm) using a micro-loop coated in Paratone-N oil.

-

Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady 100(2) K nitrogen cold stream.

-

Causality: Cryocooling serves two purposes. First, the oil freezes into a rigid glass, immobilizing the crystal without inducing mechanical stress. Second, 100 K drastically reduces the Debye-Waller factor (thermal atomic motion), which sharpens high-angle Bragg reflections and allows for the precise localization of electron-light hydrogen atoms.

-

-

Unit Cell Screening (Self-Validating Step): Collect 50–100 initial frames and index the unit cell.

-

System Check: If the indexing algorithm reports a mosaicity >1.5∘ or identifies multiple distinct lattices, the crystal is internally fractured or twinned. Abort the collection immediately. Proceeding with unresolvable twinned data will artificially inflate refinement error metrics, invalidating the structural model.

-

-

Full Sphere Data Collection: Utilize Mo-K α ( λ=0.71073 Å) or Cu-K α ( λ=1.54184 Å) radiation to collect a full sphere of data up to 2θ=55∘ (for Mo).

Fig 2. Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.

Data Acquisition, Reduction, and Refinement

Once diffraction images are captured, the raw intensities must be translated into a 3D electron density map.

Protocol 3: Structural Solution and Refinement

-

Data Reduction: Integrate the raw frames and apply a multi-scan empirical absorption correction.

-

Causality: X-rays are absorbed differently depending on the path length through the crystal. Correcting for this ensures that reflection intensities represent true structure factors ( Fobs ) rather than crystal shape artifacts.

-

-

Phase Problem Solution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) to generate the initial heavy-atom (C, N, O) framework.

-

Least-Squares Refinement: Execute full-matrix least-squares refinement on F2 using the 3[3] operated through the 4[4]. Refine all non-hydrogen atoms anisotropically.

-

Hydrogen Atom Treatment: Locate the highly polar -OH and -NH2 protons objectively from the difference Fourier map and refine them freely. Carbon-bound protons can be placed in geometrically idealized positions using a riding model.

-

Validation (Self-Validating Step): The refinement is an inherently self-validating mathematical model. If the assigned chemical structure is incorrect, or if solvent molecules are missing from the void spaces, the residual electron density map ( Fobs−Fcalc ) will show unphysical peaks (e.g., >1.0 e⋅A˚−3 ), and the refinement will fail to converge to acceptable metrics. Finally, validate the CIF file against the 5[5] standards using the IUCr checkCIF utility.

Quantitative Data Presentation

To ensure the integrity of the structural model, the final refinement parameters must fall within strict crystallographic thresholds.

Table 1: Target Crystallographic Parameters and Refinement Metrics for 2-Amino-4-methoxy-5-nitrophenol

| Parameter | Expected Range / Target Value | Causality / Scientific Significance |

| Crystal System | Monoclinic or Triclinic | Typical for highly substituted asymmetric aromatic compounds maximizing packing efficiency. |

| Space Group | P21/c or P1ˉ | Centrosymmetric packing is strongly favored by intermolecular H-bonding to cancel dipoles. |

| Temperature | 100(2) K | Minimizes thermal motion, allowing accurate mapping of hydrogen atom positions. |

| R1 ( I>2σ(I) ) | <0.050 (5%) | Mathematically confirms the proposed model matches the experimental electron density. |

| wR2 (all data) | <0.150 (15%) | Validates the statistical weighting scheme applied to the reflections during least-squares. |

| Goodness-of-Fit (S) | 0.95–1.05 | Confirms the model correctly accounts for experimental variance without over-parameterization. |

| Residual Density | +0.5/−0.5 e⋅A˚−3 | Ensures no missing atoms, misassigned elements, or unmodeled co-crystallized solvent. |

References

-

[1] Title: 1384701-67-0_2-Amino-4-methoxy-5-nitrophenol. Source: chemsrc.com. URL:

-

[4] Title: OLEX2: a complete structure solution, refinement and analysis program. Source: Journal of Applied Crystallography. URL:

-

[5] Title: The Cambridge Structural Database. Source: Acta Crystallographica Section B. URL:

-

[2] Title: Intramolecular Hydrogen Bonding and Molecular Geometry of 2-Nitrophenol from a Joint Gas-Phase Electron Diffraction and ab Initio Molecular Orbital Investigation. Source: The Journal of Physical Chemistry. URL:

-

[3] Title: Crystal structure refinement with SHELXL. Source: Acta Crystallographica Section C, Structural Chemistry. URL:

Sources

Synthesis Protocol for 2-Amino-4-methoxy-5-nitrophenol: Regioselective Nitration via Ortho/Para-Directing Group Modulation

Prepared by: Senior Application Scientist Target Audience: Researchers, synthetic chemists, and drug development professionals

Introduction and Mechanistic Rationale

The compound 2-Amino-4-methoxy-5-nitrophenol is a highly valuable building block in the synthesis of complex dyes, pyridine analogues, and pharmaceutical intermediates [1]. However, synthesizing this specific isomer from commercially available 2-amino-4-methoxyphenol [3] presents a distinct regiochemical challenge.

The Regiochemical Challenge

Direct nitration of 2-amino-4-methoxyphenol is synthetically unviable for two reasons:

-

Oxidative Degradation: The free primary amine is highly susceptible to oxidation by nitric acid, leading to tar formation.

-

Directing Group Hierarchy: The free hydroxyl group (-OH) is a much stronger activating group than the methoxy (-OMe) or amino (-NH₂) groups. In an electrophilic aromatic substitution (EAS), the -OH group would dictate the regiochemistry, directing the incoming nitronium ion ( NO2+ ) to the C6 position (ortho to the -OH), yielding the undesired 6-nitro isomer[2].

The Modulated Directing Strategy (Causality)

To invert this directing hierarchy and force nitration at the C5 position, we must modulate the electronic contributions of the substituents [4]. This protocol utilizes a diacetylation-nitration-deprotection sequence:

-

Step 1 (Protection & Modulation): We convert the -OH to an acetate (-OAc) and the -NH₂ to an acetamide (-NHAc). The -OAc group is a significantly weaker electron donor than the original -OH due to resonance with the ester carbonyl.

-

Step 2 (Regioselective Nitration): With the -OH group attenuated, the -OMe (at C4) and the -NHAc (at C2) become the dominant activating groups. Both synergistically direct electrophilic attack to positions C3 and C5. Because C3 is sterically hindered (flanked by -NHAc and -OMe), the nitronium ion exclusively attacks the less hindered C5 position .

-

Step 3 (Global Deprotection): Acid-catalyzed hydrolysis removes the acetyl groups, yielding the target 2-amino-4-methoxy-5-nitrophenol.

Self-Validating System (Trustworthiness)

This protocol is designed to be self-validating via 1 H NMR. In the protected intermediate, nitration at C5 leaves isolated protons at C3 and C6, which appear as two distinct singlets in the NMR spectrum. If the undesired C6 nitration had occurred, the remaining C3 and C5 protons would appear as meta-coupled doublets ( J≈2.5 Hz). Observing two singlets in the crude Step 2 product instantly validates the success of the regioselective design.

Synthetic Workflow Visualization

Synthetic workflow for 2-Amino-4-methoxy-5-nitrophenol via regioselective nitration.

Step-by-Step Experimental Methodologies

Step 1: Diacetylation of 2-Amino-4-methoxyphenol

Objective: Protect the amine and attenuate the hydroxyl directing group.

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methoxyphenol (13.9 g, 100 mmol) in anhydrous pyridine (100 mL).

-

Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add acetic anhydride (25.5 g, 250 mmol, 2.5 eq) dropwise over 30 minutes to maintain the internal temperature below 5 °C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor completion via TLC (Dichloromethane:Methanol 95:5).

-

Work-up: Pour the reaction mixture into 500 mL of vigorously stirred crushed ice/water. A precipitate will form.

-

Isolation: Filter the solid under vacuum, wash extensively with cold distilled water (3 × 100 mL) to remove residual pyridine, and dry in a vacuum oven at 45 °C overnight to afford 2-acetamido-4-methoxyphenyl acetate .

Step 2: Regioselective Nitration

Objective: Introduce the nitro group exclusively at the C5 position.

-

Preparation: Suspend 2-acetamido-4-methoxyphenyl acetate (11.1 g, 50 mmol) in glacial acetic acid (80 mL) in a 250 mL flask. Cool the suspension to 0–5 °C.

-

Nitration: In a separate vial, prepare a nitrating mixture of fuming nitric acid ( >90% , 2.3 mL, ~55 mmol, 1.1 eq) in glacial acetic acid (10 mL). Add this mixture dropwise to the main flask over 45 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0 °C for 2 hours. The suspension will transition to a deep yellow/orange solution.

-

Work-up: Pour the mixture onto 300 g of crushed ice. Stir vigorously until a yellow precipitate fully coagulates.

-

Isolation: Filter the solid, wash with cold water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield pure 2-acetamido-4-methoxy-5-nitrophenyl acetate . (Self-Validation: Run 1 H NMR to confirm two singlets in the aromatic region, confirming C5 nitration).

Step 3: Global Deprotection

Objective: Hydrolyze the ester and amide to yield the final product.

-

Preparation: Transfer the nitrated intermediate (8.0 g, ~30 mmol) to a 250 mL round-bottom flask. Add 100 mL of 6M aqueous HCl.

-

Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (100 °C) for 4 to 6 hours. The solid will gradually dissolve, and a new precipitate may begin to form as the free aminophenol is generated.

-

Work-up: Cool the reaction to room temperature, then further to 0 °C in an ice bath. Carefully neutralize the mixture to pH 6.5–7.0 using a saturated aqueous solution of sodium bicarbonate ( NaHCO3 ).

-

Isolation: Filter the resulting dark red/brown solid, wash with cold water, and dry under high vacuum. If necessary, purify via flash chromatography or recrystallization from an ethanol/water mixture to yield 2-Amino-4-methoxy-5-nitrophenol .

Quantitative Data Summary

| Reaction Step | Reagent / Substrate | Equivalents | Temp (°C) | Time (h) | Expected Yield (%) | IPC / Validation Method |

| 1. Diacetylation | 2-Amino-4-methoxyphenol | 1.0 | 0 → 25 | 4.0 | 88 - 92% | TLC (DCM:MeOH 95:5) |

| Acetic Anhydride | 2.5 | |||||

| 2. Nitration | Protected Intermediate | 1.0 | 0 - 5 | 2.0 | 70 - 75% | 1 H NMR (2 aromatic singlets) |

| Fuming HNO3 | 1.1 | |||||

| 3. Deprotection | Nitrated Intermediate | 1.0 | 100 | 4.0 - 6.0 | 80 - 85% | LC-MS ([M+H] + = 185.1) |

| 6M HCl (aq) | Excess | |||||

| Overall Process | Target Molecule | - | - | - | ~50 - 58% | HPLC Purity > 98% |

References

-

Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Dalal Institute / Wiley. Available at:[Link] (Note: Link routes to general EAS principles from the text).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 1419108, 2-Amino-4-methoxyphenol." PubChem. Available at:[Link]

-

Master Organic Chemistry. "Activating and Deactivating Groups In Electrophilic Aromatic Substitution." Master Organic Chemistry. Available at:[Link]

Application Note: Advanced Diazotization Protocols for 2-Amino-4-methoxy-5-nitrophenol in Diazooxide Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The diazotization of highly functionalized aminophenols is a critical transformation in the synthesis of specialized azo dyes, photolithographic agents, and pharmaceutical intermediates. 2-Amino-4-methoxy-5-nitrophenol (CAS: 1384701-67-0) presents a unique synthetic challenge due to its complex electronic topology. This application note details a robust, self-validating protocol for the diazotization of this substrate, focusing on overcoming the suppressed basicity of the amine and safely isolating the resulting 1,2-diazooxide (quinone diazide) intermediate.

Mechanistic Insights & Causality (E-E-A-T)

To successfully execute this protocol, one must understand the causality behind the reagent choices. The structural arrangement of 2-Amino-4-methoxy-5-nitrophenol dictates two primary chemical behaviors:

-

Suppressed Amine Basicity: The amino group (-NH₂) at position 2 is situated para to the strongly electron-withdrawing nitro group (-NO₂) at position 5. This allows for direct resonance delocalization of the nitrogen lone pair into the nitro group, severely attenuating the amine's basicity and nucleophilicity [1]. Consequently, standard dilute aqueous hydrochloric acid is insufficient for complete protonation. A strongly acidic, polar organic medium—specifically a mixture of glacial acetic acid and concentrated hydrochloric acid—is required to solubilize the substrate and facilitate electrophilic attack by the nitrosonium ion (NO⁺) [3].

-

Spontaneous Diazooxide Formation: The presence of the hydroxyl group (-OH) ortho to the amine fundamentally alters the final product's nature. Upon formation of the diazonium salt, the highly acidic phenolic proton (its acidity further enhanced by the meta-nitro group) is spontaneously lost. This deprotonation yields a 1,2-diazooxide (quinone diazide), a zwitterionic species [2]. While more stable than standard diazonium chlorides, it is highly sensitive to light and heat.

Mechanistic pathway of 2-Amino-4-methoxy-5-nitrophenol diazotization to diazooxide.

Reaction Parameters & Quantitative Data

The following parameters have been optimized to balance substrate solubility, reaction kinetics, and product stability.

Table 1: Optimized Quantitative Data & Reaction Parameters

| Parameter | Optimal Value | Mechanistic Rationale |

| Substrate Concentration | 0.5 M | Balances solubility in the AcOH matrix with optimal reaction kinetics. |

| Acid Ratio (AcOH : HCl) | 3:1 (v/v) | Provides sufficient protonation for the deactivated amine while maintaining substrate solubility. |

| Temperature | 0 – 5 °C | Prevents oxidative side reactions (quinone formation) and premature decomposition of the diazonium intermediate [2]. |

| NaNO₂ Equivalents | 1.05 – 1.10 eq | Ensures complete conversion; excess must be strictly quenched to prevent side reactions. |

| Stirring Time | 60 – 90 minutes | Weakly basic amines undergo slower nitrosation; extended time ensures completion [3]. |

Experimental Protocol: A Self-Validating System

This methodology incorporates built-in validation checkpoints to ensure the reaction proceeds safely and efficiently.

Materials Required

-

Substrate: 2-Amino-4-methoxy-5-nitrophenol (10.0 mmol, ~1.84 g)

-

Acids: Glacial Acetic Acid (15 mL), Concentrated Hydrochloric Acid (37%, 5 mL)

-

Reagents: Sodium Nitrite (NaNO₂, 11.0 mmol, 0.76 g), Sulfamic Acid or Urea

-

Testing: Starch-Iodide indicator paper

Step-by-Step Methodology

Phase 1: Substrate Solubilization

-

Equip a 100 mL three-neck round-bottom flask with a PTFE-coated magnetic stir bar, an internal temperature probe, and a pressure-equalizing addition funnel.

-

Add 10.0 mmol of 2-Amino-4-methoxy-5-nitrophenol to the flask.

-

Add 15 mL of glacial acetic acid followed by 5 mL of concentrated hydrochloric acid.

-

Stir vigorously at room temperature for 10 minutes.

-

Validation Checkpoint 1: The mixture should form a uniform, dark suspension or solution, indicating successful hydrochloride salt formation.

-

Phase 2: Nitrosating Agent Preparation 5. In a separate 20 mL vial, dissolve 11.0 mmol (1.1 eq) of Sodium Nitrite (NaNO₂) in 5 mL of distilled water. 6. Pre-cool this solution in an ice bath to prevent exothermic spiking upon addition.

Phase 3: Diazotization Reaction 7. Submerge the main reaction flask in an ice-salt bath. Wait until the internal temperature stabilizes at 0–5 °C . 8. Begin the dropwise addition of the cold NaNO₂ solution via the addition funnel over 20-30 minutes.

-

Validation Checkpoint 2: Monitor the internal temperature strictly. If it exceeds 5 °C, halt addition immediately. The solution will typically clarify and change color as the diazonium species forms.

-

After complete addition, continue stirring at 0–5 °C for 60–90 minutes.

-

Validation Checkpoint 3: Perform a starch-iodide test. Dip a glass rod into the mixture and touch it to the indicator paper. An immediate blue/black color confirms the presence of excess nitrous acid, indicating the NaNO₂ was sufficient.

-

Quench the excess nitrous acid by adding small portions of solid sulfamic acid (or urea) until a subsequent starch-iodide test yields a negative result.

Phase 4: Diazooxide Isolation 12. Pour the cold reaction mixture slowly into a beaker containing 100 mL of vigorously stirred crushed ice and water. 13. Validation Checkpoint 4: The 1,2-diazooxide will immediately precipitate out of the aqueous phase as a brightly colored (typically yellow-orange) solid due to its zwitterionic, water-insoluble nature. 14. Collect the precipitate via vacuum filtration using a Büchner funnel. 15. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual acids and inorganic salts. 16. CRITICAL SAFETY STEP: Do not dry the diazooxide completely. Dry diazo compounds pose a severe explosion hazard. Transfer the damp paste to a dark, airtight container and store at sub-zero temperatures (-20 °C) until needed for downstream coupling.

Experimental workflow for the diazotization and isolation process.

Troubleshooting Guide

Table 2: Common Deviations and Corrective Actions

| Observation | Potential Cause | Corrective Action |

| Incomplete solubilization in Step 4 | Insufficient acid strength / High crystallinity | Increase conc. HCl volume by 1-2 mL or gently warm the AcOH mixture to 40 °C before cooling to 0 °C. |

| Positive starch-iodide test persists after quenching | Insufficient sulfamic acid | Continue adding sulfamic acid in 50 mg increments. Ensure vigorous stirring to dissolve the quencher. |

| Dark brown/black reaction mixture | Oxidation of the phenol ring | Ensure temperature strictly remains below 5 °C; verify that NaNO₂ is not added too rapidly. |

| No precipitate upon dilution in Step 12 | High solubility of the specific diazooxide | Add saturated NaCl solution (salting out) or reduce the volume of the quench water by 50%. |

References

- Thieme E-Books - Product Class 23: Arenediazonium Salts (Diazotization of Weakly Basic Amines). Provides authoritative mechanistic grounding on the necessity of strong acid matrices for anilines deactivated by nitro groups.

- BenchChem - Application Notes and Protocols: 2-Acetamidophenol in Azo Dye Synthesis. Details the standard low-temperature protocols and stability concerns for 2-aminophenol derivatives.

- Organic Syntheses - 1,2,3-triiodo-5-nitrobenzene Procedure. Validates the use of concentrated acid mixtures for the successful diazotization of heavily deactivated nitro-anilines.

Application Note: Biomimetic Oxidative Coupling of 2-Amino-4-methoxy-5-nitrophenol for Advanced Phenoxazinone Synthesis

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Focus: Catalytic methodologies, mechanistic pathways, and self-validating protocols for the synthesis of highly functionalized o-aminophenol derivatives.

Introduction & Rationale

The 2-amino-3H-phenoxazin-3-one (APX) scaffold is a privileged pharmacophore in medicinal chemistry. It serves as the core chromophore in naturally occurring antineoplastic agents like actinomycin D, which exerts its biological activity by intercalating into DNA and inhibiting DNA-directed RNA synthesis[1]. In nature, the biosynthesis of these scaffolds is driven by phenoxazinone synthase (PHS), a multi-copper oxidase that catalyzes the oxidative coupling of two molecules of substituted o-aminophenol[1].

For modern drug development, utilizing highly functionalized precursors such as 2-Amino-4-methoxy-5-nitrophenol (CAS: 1384701-67-0) [2] offers a direct route to architecturally sophisticated APX analogs. The unique "push-pull" electronic environment created by the electron-donating methoxy group and the strongly electron-withdrawing nitro group serves two purposes:

-

Target Affinity: It enhances the dipole moment and hydrogen-bonding capacity of the resulting phenoxazinone, potentially increasing DNA intercalation affinity.

-

Mechanistic Modulation: The methoxy group stabilizes the transient aminophenoxyl radical via resonance, while the nitro group modulates the electrophilicity of the intermediate o-benzoquinone monoimine, directing the regioselectivity of the nucleophilic coupling step.

Mechanistic Pathway & Causality

The oxidative coupling of 2-amino-4-methoxy-5-nitrophenol is a complex, multi-step cascade requiring several oxidative dehydrogenation events[1]. The reaction is initiated by a single-electron transfer (SET) from the deprotonated substrate to a biomimetic transition metal center (e.g., a Cu(II) complex) or a chemical oxidant like TEMPO[3].

Causality in Catalyst Selection: Mononuclear copper(II) complexes stabilized by Schiff base ligands are preferred because they perfectly emulate the coordination motifs of native PHS[4]. The Cu(II) center abstracts a hydrogen atom from the substrate, forming a reactive aminophenoxyl radical. This radical disproportionates into an o-benzoquinone monoimine. A second molecule of 2-amino-4-methoxy-5-nitrophenol then performs a nucleophilic attack on this electrophilic intermediate. Subsequent intramolecular cyclization and final oxidative dehydrogenation yield the substituted phenoxazinone[1].

Mechanistic pathway for the oxidative coupling of 2-Amino-4-methoxy-5-nitrophenol.

Experimental Protocol: Biomimetic Oxidative Coupling

This protocol utilizes a self-validating system designed to ensure high reproducibility and real-time reaction monitoring.

Materials

-

Substrate: 2-Amino-4-methoxy-5-nitrophenol (>98% purity)[2]

-

Catalyst: Mononuclear Cu(II)-Schiff base complex (e.g., [Cu(L)₂(NO₃)₂])

-

Solvent System: Methanol/Water (80:20 v/v)[4]

-

Buffer: 0.1 M Phosphate buffer (pH 8.6)

Step-by-Step Methodology

Step 1: Catalyst Activation

-

Dissolve 5 mol% of the Cu(II) complex in 5 mL of spectroscopic-grade methanol.

-

Stir at 25°C for 10 minutes open to ambient air. Causality: Aeration ensures the Cu(II) center is fully oxygenated. Molecular oxygen acts as the terminal oxidant, regenerating the active Cu(II) species from Cu(I) to sustain the catalytic cycle[1].

Step 2: Substrate Preparation

-

In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-amino-4-methoxy-5-nitrophenol in 10 mL of the Methanol/Water (80:20) solvent system.

-

Adjust the solution to pH 8.6 using the phosphate buffer. Causality: The pKa of the phenolic hydroxyl group is typically between 9 and 10. A pH of 8.6 provides a sufficient equilibrium concentration of the phenolate anion, which is significantly more susceptible to single-electron oxidation than the protonated neutral phenol[4].

Step 3: Oxidative Coupling

-

Add the activated catalyst solution dropwise to the buffered substrate solution.

-

Stir vigorously (800 rpm) at 25°C, ensuring the flask remains open to the atmosphere to allow continuous O₂ diffusion.

Step 4: In-Process Validation (Self-Validating System)

-

Visual Cue: The reaction mixture will transition from a pale yellow/orange to a deep, dark red, indicating the formation of the highly conjugated phenoxazinone chromophore.

-

Spectroscopic Monitoring: Withdraw 10 µL aliquots every 30 minutes. Dilute in 2 mL of methanol and analyze via UV-Vis spectroscopy. Validate reaction progress by tracking the decay of the substrate peak (~280 nm) and the emergence of the APX product peak (~430–450 nm)[4].

Step 5: Quenching and Isolation

-

Upon reaction completion (typically 4–6 hours when the UV-Vis product peak plateaus), quench the mixture by adding 15 mL of brine.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the target dimethoxy-dinitro-aminophenoxazinone derivative.

Quantitative Data & Catalyst Comparison

The choice of catalytic system drastically affects the turnover frequency (Kcat) and overall yield. The table below summarizes the kinetic parameters for the oxidative coupling of o-aminophenol derivatives across different established methodologies, providing a benchmark for optimizing the oxidation of 2-amino-4-methoxy-5-nitrophenol.

| Catalytic System | Solvent System | Temp (°C) | Time (h) | Kcat (h⁻¹) | Yield (%) | Ref |

| Cu(II)-Schiff Base Complex | MeOH:H₂O (pH 8.6) | 25 | 4.0 - 6.0 | 44.0 - 156.7 | >85 | [4] |

| Organotin(IV)-Cu(I) Cyanide | Acetonitrile | 25 | 12.0 | ~44.0 | 78 | [1] |

| TEMPO / O₂ | Methanol | 25 | 24.0 | N/A (Stoichiometric initiation) | 62 | [3] |

Note: Cu(II) complexes exhibit superior phenoxazinone synthase-mimetic activities due to their structural homology with the native enzyme's active site, resulting in significantly higher Kcat values[4].

References

1.[4] Title: New synthetic approaches for the construction of 2-aminophenoxazinone architectures Source: National Institutes of Health (NIH) / RSC Advances URL: [Link]

2.[1] Title: Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts Source: Arabian Journal of Chemistry URL: [Link]

3.[3] Title: TEMPO-initiated oxidation of 2-aminophenol to 2-aminophenoxazin-3-one Source: ResearchGate URL: [Link]

4.[2] Title: 1384701-67-0_2-Amino-4-methoxy-5-nitrophenol Source: ChemSrc URL: [Link]

Sources

- 1. Oxidative coupling of 2-aminophenol to 2-amino-phenoxazine-3-one catalyzed by organotin (IV)–copper (I) cyanide coordination polymers as heterogeneous catalysts - Arabian Journal of Chemistry [arabjchem.org]

- 2. 1384701-67-0_2-Amino-4-methoxy-5-nitrophenolCAS号:1384701-67-0_2-Amino-4-methoxy-5-nitrophenol【结构式 性质 英文】 - 化源网 [m.chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 2-Amino-4-methoxy-5-nitrophenol as a Key Intermediate in the Synthesis of High-Performance Metal-Complex Dyes

Target Audience: Researchers, Chemical Synthetic Scientists, and Material Development Professionals.

Executive Summary

2-Amino-4-methoxy-5-nitrophenol (CAS: 1384701-67-0) is a highly specialized, multi-substituted aromatic building block. While simple aminophenols are ubiquitous in dye chemistry, the specific substitution pattern of this molecule makes it an exceptional diazo component for synthesizing advanced 1:2 metal-complex azo dyes [1]. By leveraging its unique electronic properties, researchers can develop dyes with superior light fastness, wash fastness, and deep, stable bathochromic shades suitable for high-end polyamide, wool, and leather applications [2].

This application note provides a comprehensive, self-validating protocol for utilizing 2-Amino-4-methoxy-5-nitrophenol in the synthesis of chromium-complexed azo dyes, detailing the mechanistic causality behind each experimental condition.

Mechanistic Causality: The Structural Advantage